
Evaluating ITP as a GTP Substitute in In Vitro
Transcription: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
Inosine-5'-triphosphate (trisodium

salt)

Cat. No.: B1146238 Get Quote

For researchers and professionals in drug development, optimizing in vitro transcription (IVT) is

critical for producing high-quality RNA for therapeutics, diagnostics, and research applications.

While Guanosine Triphosphate (GTP) is a canonical nucleotide essential for RNA synthesis, its

analog, Inosine Triphosphate (ITP), presents a specialized alternative, particularly for templates

with high GC content that are prone to forming inhibitory secondary structures. This guide

provides an objective comparison of ITP and GTP in T7 RNA polymerase-mediated

transcription, summarizing available quantitative data, detailing experimental protocols, and

visualizing key processes.

Data Presentation: ITP vs. GTP in Transcription
Direct quantitative comparisons of RNA yield when GTP is completely substituted with ITP are

not extensively documented in peer-reviewed literature. Most studies utilize ITP in combination

with GTP to disrupt G-quadruplexes or other secondary structures in GC-rich templates.

However, T7 RNA polymerase is known to incorporate ITP, primarily in place of guanosine.[1]

The following tables summarize typical yields with GTP and present key kinetic parameters that

govern transcription efficiency.

Table 1: Typical RNA Yields in Standard T7 In Vitro Transcription (with GTP)
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DNA Template
(1 µg)

Reaction
Volume

Incubation
Time

Expected RNA
Yield (µg)

Reference

~2.5 kb Plasmid 20 µL 2 hours 80 - 100+ NEB Inc.

1.8 kb Plasmid 20 µL 2 hours ~180
Thermo Fisher

Scientific

0.3 kb PCR

Product
20 µL 2 hours 40 - 50

Yields are highly dependent on the specific template, promoter strength, and purification

method.

Table 2: Kinetic Parameters of T7 RNA Polymerase with Canonical NTPs

Parameter Value Condition

NTP Binding (Kd) 80 µM Elongation Complex, 25°C

NMP Incorporation Rate 220 s-1 Elongation Complex, 25°C

Pyrophosphorolysis (kmax) 0.8 s-1 Elongation Complex, 25°C

This data, derived from studies on canonical nucleotides, provides a baseline for the kinetic

efficiency of the polymerase.[2][3] Equivalent kinetic data for ITP incorporation is not readily

available.

Molecular Basis of ITP vs. GTP Incorporation
GTP forms three hydrogen bonds with cytosine, creating a stable base pair that is efficiently

recognized by RNA polymerase. ITP, which has a hypoxanthine base instead of guanine, forms

only two hydrogen bonds with cytosine. This weaker interaction is the basis for its utility in

disrupting the stable G-C clusters that can cause polymerase pausing or dissociation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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